molecular formula C7H14ClNO2 B2538941 Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride CAS No. 103414-98-8

Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride

Cat. No.: B2538941
CAS No.: 103414-98-8
M. Wt: 179.64
InChI Key: UTIONHNCXTWISU-GQCTYLIASA-N
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Description

Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Hydrogenation

The enantioselective hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, a process related to the compound , demonstrates its application in producing ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This sequential hydrogenation of CO and CC bonds is sensitive to reaction temperature, showcasing its potential in synthetic chemistry for creating highly pure chiral molecules (Meng, Zhu, & Zhang, 2008).

Biocatalysis for Chiral Intermediates

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for enantiopure intermediates in chiral drug production, highlights the importance of such compounds in synthesizing statins. The asymmetric reduction of related esters by biocatalysis offers a low-cost, high-yield, and highly enantioselective method for producing these vital intermediates, demonstrating the compound's relevance in pharmaceutical manufacturing (Ye, Ouyang, & Ying, 2011).

Molecular Interactions in Crystal Packing

The study of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate reveals the significance of nonhydrogen bonding interactions (N⋯π and O⋯π) in the crystal packing of certain chemical compounds. This research provides insights into the structural aspects of similar ethyl enoate derivatives, useful for understanding molecular arrangements and designing materials with desired physical properties (Zhang, Wu, & Zhang, 2011).

Optical Nonlinear Properties

Research into Schiff base compounds derived from ethyl-4-amino benzoate, which shares structural features with ethyl (E)-4-amino-3-methylbut-2-enoate hydrochloride, indicates the compound's potential applications in materials science, particularly in optical limiting and nonlinear refractive index studies. Such applications are crucial for developing new optical materials and technologies (Abdullmajed et al., 2021).

Mechanism of Action

The mechanism of action of ethyl esters can vary depending on their specific structure and the context in which they’re used. For example, icosapent ethyl, an ethyl ester of the omega-3 fatty acid eicosapentaenoic acid, has been found to have anti-inflammatory and anti-thrombotic properties .

Safety and Hazards

Ethyl esters can pose various safety hazards. For example, ethyl acetate is highly flammable and causes serious eye irritation . It may also cause drowsiness or dizziness .

Future Directions

The future research directions for ethyl esters could involve exploring their potential uses in various fields, such as medicine and industrial applications . More research involving in vivo and field demonstration is needed to substantiate their potential .

Properties

IUPAC Name

ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-3-10-7(9)4-6(2)5-8;/h4H,3,5,8H2,1-2H3;1H/b6-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTWYEXBRIVLKZ-CVDVRWGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103414-98-8
Record name ethyl (2E)-4-amino-3-methylbut-2-enoate hydrochloride
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